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p5 Ligand for Dnak and DnaJ

Molecular Chaperones Hsp70 Hsp40

The p5 Ligand for DnaK and DnaJ (CAS: 209518-24-1) is a synthetic nonapeptide with the sequence CLLLSAPRR. It is derived from the 23-residue presequence of mitochondrial aspartate aminotransferase and functions as a high-affinity ligand for the Escherichia coli molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40).

Molecular Formula C44H81N15O11S
Molecular Weight 1028.3 g/mol
Cat. No. B12423487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep5 Ligand for Dnak and DnaJ
Molecular FormulaC44H81N15O11S
Molecular Weight1028.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N
InChIInChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyYARIWLPJPDMXIL-MBZPSOJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

p5 Ligand for DnaK and DnaJ: Technical Specifications and Procurement Overview


The p5 Ligand for DnaK and DnaJ (CAS: 209518-24-1) is a synthetic nonapeptide with the sequence CLLLSAPRR [1]. It is derived from the 23-residue presequence of mitochondrial aspartate aminotransferase and functions as a high-affinity ligand for the Escherichia coli molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40) [2]. This peptide serves as a well-characterized model substrate for investigating the ATPase-driven chaperone cycle, allosteric regulation, and co-chaperone interactions within the DnaK/DnaJ/GrpE system [3]. Its defined sequence and robust interaction profile make it a preferred tool compound for biochemical and biophysical studies of Hsp70-Hsp40 machinery.

The Risks of Substituting p5 Ligand for DnaK and DnaJ with Generic Analogs


Generic peptide substitution is not scientifically viable due to the unique dual-binding properties and kinetic behavior of the p5 ligand. While other peptides may bind DnaK or DnaJ individually, p5 possesses a distinct sequence (CLLLSAPRR) that supports both DnaK binding and, in specific contexts, a DnaJ-binding motif [1]. Crucially, p5 exhibits unusual binding kinetics, including a very rapid first phase of complex formation with DnaK not observed with other peptides, which is critical for experiments requiring precise temporal resolution [2]. Furthermore, the ATP-dependent modulation of its binding affinity is highly specific; ATP weakens the binding of p5 to DnaK, a property essential for mimicking the natural client protein cycle [3]. The use of generic alternatives or truncated analogs would fail to recapitulate these kinetic and thermodynamic characteristics, leading to unreliable or misinterpreted functional data in chaperone studies. Procurement of the validated p5 sequence ensures experimental reproducibility and comparability with a large body of published literature.

Quantitative Evidence Guide: p5 Ligand for DnaK and DnaJ Differentiation Data


p5 Drives a 3-Fold Higher ATPase Stimulation than Isolated Binding Motifs

In a direct head-to-head comparison using chimeric peptides, the DnaJ-stimulated ATPase activity of DnaK was three times higher when the p5 sequence was integrated into a chimeric construct (pjk or pkj) than in the simultaneous presence of the corresponding isolated single-motif peptides ala-p5 (k motif) and D-p5 (j motif). [1]

Molecular Chaperones Hsp70 Hsp40 ATPase Assay Enzyme Kinetics

Fusion of DnaJ's J-Domain to p5 Enhances ATP Hydrolysis by Several Orders of Magnitude

Fusing the J-domain (Jd) of DnaJ directly to the p5 peptide (creating Jdp5) dramatically increases the apparent affinity of the p5 moiety for DnaK in the presence of ATP, and this fusion construct stimulates ATP hydrolysis in DnaK by several orders of magnitude compared to p5 alone. [1] This cross-study comparable finding highlights p5's unique capacity as a tethering platform to potentiate J-domain activity.

Protein Engineering Hsp70 Hsp40 ATPase Allostery

ATP Strengthens Binding of p5-J-Domain Fusion by 30-Fold While Weakening Binding of p5 Alone

The binding affinity of p5 to DnaK is modulated in opposite directions by ATP depending on whether it is linked to the J-domain. While ATP weakens the binding of the p5 peptide alone to DnaK, it strengthens the binding of the J(2-78)p5 fusion protein. Specifically, in the presence of ATP, the Kd of acrylodan-labeled J(2-78)p5 for DnaK is 1.6 nM, which is 30-fold lower (i.e., higher affinity) than its Kd in the absence of ATP. [1] This provides a quantifiable benchmark for the bifunctional nature of p5.

Binding Affinity Fluorescence Anisotropy Hsp70 Hsp40 Allostery

p5 Binds to DnaK with High Affinity (Kd = 27 nM) in the Absence of Nucleotide

In the absence of nucleotides, the p5 peptide exhibits high-affinity binding to E. coli DnaK. A study measuring substrate affinity reported a dissociation constant (Kd) of 27 nM for p5 binding to DnaK under these conditions. [1] This value serves as a key reference point for the high-affinity 'ADP-bound' state of the chaperone and allows for quantitative comparison with mutant DnaK variants or other substrates.

Binding Affinity Surface Plasmon Resonance Hsp70 Ligand Binding

High-Impact Research Applications for p5 Ligand for DnaK and DnaJ


Investigating the Mechanism of Hsp70-Hsp40 Allosteric Coupling

The p5 ligand, both alone and as part of engineered fusions like Jdp5, is an ideal tool for biophysical studies aiming to understand how client binding to DnaK's substrate-binding domain allosterically stimulates ATP hydrolysis by its nucleotide-binding domain. By comparing the activity of DnaK with p5 to its activity with a p5-J-domain fusion, researchers can quantify the role of J-domain proximity in activating ATPase activity by several orders of magnitude [1]. This differential activation is a cornerstone for defining the mechanism of Hsp40 co-chaperones.

Dissecting the Kinetic Pathway of Substrate Binding and Release

The p5 peptide's unique binding kinetics, characterized by a very rapid initial phase of complex formation with DnaK [2], make it a superior substrate for stopped-flow fluorescence and other rapid kinetic studies. This property allows researchers to resolve transient, early events in the chaperone cycle that may be missed with slower-binding model peptides. Furthermore, the defined Kd values (e.g., 27 nM in the absence of nucleotide [3] and 1.6 nM for J(2-78)p5 with ATP [4]) provide critical benchmarks for analyzing the effects of co-chaperones like GrpE on substrate release [5].

Validating the Functional Cycle of Mitochondrial Protein Import Motors

Given its origin as a mitochondrial targeting signal, the p5 peptide (CALLSAPRR) is uniquely suited for reconstituting and studying the mitochondrial protein translocation motor. It has been used successfully in vitro to dissect the interactions between core components like Tim44 and mHsp70 [6]. Using p5 allows researchers to study how a specific, physiologically relevant targeting sequence engages the import machinery, providing insights not obtainable with generic model peptides. This is critical for studies on mitochondrial biogenesis and diseases linked to import defects.

Engineering and Characterizing Synthetic Chaperone Activators

The p5 peptide's ability to function as both a DnaK binder and, when modified, a DnaJ activator, makes it a foundational building block for engineering synthetic chaperone substrates. As demonstrated, a chimera containing p5 can drive a 3-fold higher DnaJ-stimulated ATPase activity compared to separate binding motifs [7]. This validates its use in designing minisubstrates and tools for high-throughput screening of small molecules that might mimic or disrupt the DnaK-DnaJ-client interaction interface, which is an active area of drug discovery for protein misfolding diseases.

Technical Documentation Hub

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